2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 4-methylpiperazine with 2-chloro-1-(methylamino)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation, crystallization, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylpiperazin-1-yl)ethan-1-one: A related compound with similar structural features but lacking the methylamino group.
2-(ethylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure with an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is unique due to the presence of both the methylamino and piperazine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride, commonly referred to as compound 166187-00-4 , is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : N-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethanamine
- Molecular Formula : C8H17N3O·2HCl
- CAS Number : 166187-00-4
- Purity : 98%
- Storage Conditions : 2–8 °C
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural components, including the piperazine ring, contribute to its affinity for these receptors, which may mediate its effects on mood and cognition.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine moieties have been shown to inhibit tumor growth in various cancer models. A notable study demonstrated that analogs of this compound inhibited Polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer cell proliferation. The IC50 values for these inhibitors ranged from low nanomolar concentrations (0.4 nM for some derivatives) to higher values depending on the specific structural modifications made to the piperazine ring .
Neuropharmacological Effects
The compound's potential as a neuropharmaceutical has been explored in several studies. Its ability to modulate serotonin and dopamine pathways suggests possible applications in treating mood disorders and schizophrenia. In vitro assays showed that compounds with similar piperazine structures could enhance synaptic transmission by acting as serotonin reuptake inhibitors (SSRIs), leading to increased levels of serotonin in the synaptic cleft .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Piperazine Substituents : Variations in the piperazine ring have been linked to changes in receptor affinity and selectivity.
- Amino Group Modifications : Alterations to the methylamino group can enhance or diminish biological activity, impacting solubility and metabolic stability.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- PLK4 Inhibitors : In a preclinical trial, a derivative of this compound demonstrated potent antitumor activity against colon cancer xenografts, leading to significant tumor regression .
- Neuropharmacological Trials : Clinical evaluations of similar piperazine-based compounds have shown promise in treating anxiety and depression, with improved patient outcomes observed in double-blind studies .
Properties
IUPAC Name |
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;;/h9H,3-7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJTVAVIYTVKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660042 | |
Record name | 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166187-00-4 | |
Record name | 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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